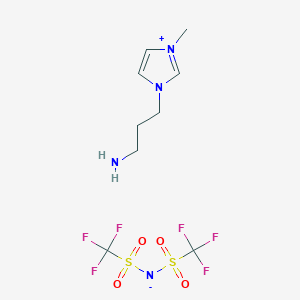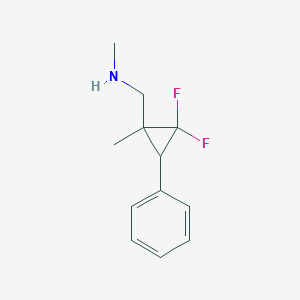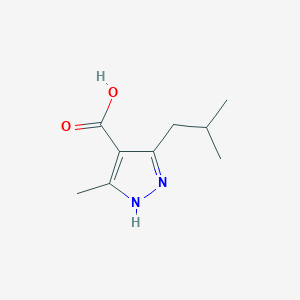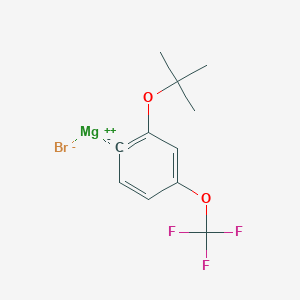
(2-t-Butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a specialized organomagnesium compound used in various chemical reactions. This compound is a Grignard reagent, which is known for its reactivity and utility in forming carbon-carbon bonds. The presence of the tert-butoxy and trifluoromethoxy groups makes it particularly useful in organic synthesis, offering unique reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-4-(trifluoromethoxy)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used to ensure consistent quality and yield. The product is often supplied as a 0.50 M solution in tetrahydrofuran to maintain its stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters.
Halides: Aryl and alkyl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Aromatics: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide is used for the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its ability to introduce functional groups into aromatic rings makes it a versatile tool in various manufacturing processes.
Mécanisme D'action
The mechanism by which (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. This reaction forms new carbon-carbon bonds, which is the basis for its utility in organic synthesis. The tert-butoxy and trifluoromethoxy groups influence the reactivity and selectivity of the compound, making it suitable for specific synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the tert-butoxy and trifluoromethoxy groups.
(2-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of tert-butoxy and trifluoromethoxy.
(4-Trifluoromethoxyphenyl)magnesium Bromide: Lacks the tert-butoxy group.
Uniqueness
The presence of both tert-butoxy and trifluoromethoxy groups in (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide provides unique reactivity patterns that are not observed in simpler Grignard reagents. These groups can influence the electronic properties of the aromatic ring, making the compound more selective and reactive in certain synthetic applications.
This detailed article should provide a comprehensive overview of (2-tert-butoxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 050 M in tetrahydrofuran, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12BrF3MgO2 |
|---|---|
Poids moléculaire |
337.42 g/mol |
Nom IUPAC |
magnesium;1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C11H12F3O2.BrH.Mg/c1-10(2,3)15-8-5-4-6-9(7-8)16-11(12,13)14;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WAAJLAYEIXAXHD-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)

![1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine](/img/structure/B14881132.png)
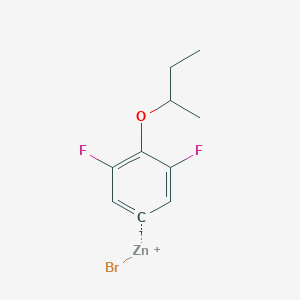

![Dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate](/img/structure/B14881154.png)
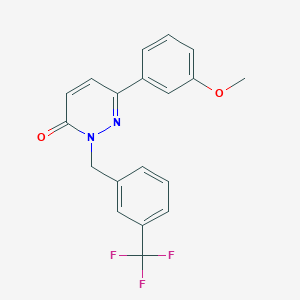
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881172.png)
